molecular formula C6H7BrS2 B8354328 2-Bromo-5-ethylsulfanyl-thiophene

2-Bromo-5-ethylsulfanyl-thiophene

Cat. No. B8354328
M. Wt: 223.2 g/mol
InChI Key: RDTLGIMPLIHQRD-UHFFFAOYSA-N
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Patent
US07705025B2

Procedure details

A 25 mL THF/MeOH (2:1) solution of 2-Bromo-5-ethylsulfanyl-thiophene (CAS 19991-60-7) is stirred at 0-10° C. while 8 mL H2O, then 3 equivalents of Oxone are added. The reaction mixture is stirred three hours at room temperature, then is diluted with CH2Cl2, filtered, washed with aq. NaHCO3 and brine, dried (Na2SO4) and concentrated in vacuo. The crude mixture is purified by silica gel column chromatography (gradient: 0-20% EtOAc/CH2Cl2) to give title intermediate that is confirmed by NMR.
Name
THF MeOH
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1COC[CH2:2]1.CO.[Br:8][C:9]1[S:10][C:11](SCC)=[CH:12][CH:13]=1.O.O[O:19][S:20]([O-:22])=O.[K+]>C(Cl)Cl>[Br:8][C:9]1[S:10][C:11]([S:20]([CH2:1][CH3:2])(=[O:22])=[O:19])=[CH:12][CH:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
THF MeOH
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1.CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=CC1)SCC
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture is purified by silica gel column chromatography (gradient: 0-20% EtOAc/CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to give title intermediate that

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1SC(=CC1)S(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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